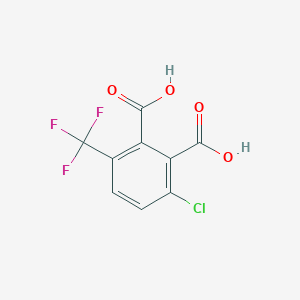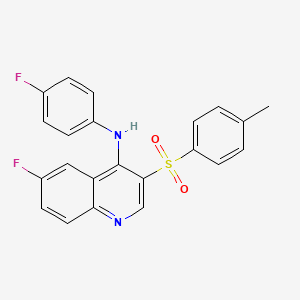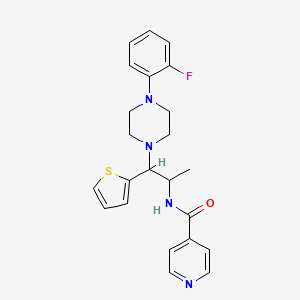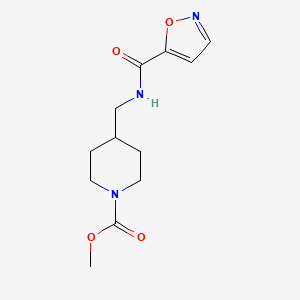
3-chloro-6-(trifluoromethyl)phthalic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-(trifluoromethyl)phthalic acid is an aromatic compound with the molecular formula C9H4ClF3O4 It contains a six-membered benzene ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position Additionally, it has two carboxylic acid groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(trifluoromethyl)phthalic acid typically involves the chlorination and trifluoromethylation of phthalic acid derivatives. One common method includes the following steps:
Chlorination: Phthalic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the desired position.
Trifluoromethylation: The chlorinated phthalic acid is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-6-(trifluoromethyl)phthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Esterification: Alcohols like methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of carboxylic acids.
Major Products
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Esterification: Methyl or ethyl esters of this compound.
Reduction: Corresponding alcohols derived from the reduction of carboxylic acid groups.
Applications De Recherche Scientifique
3-chloro-6-(trifluoromethyl)phthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those requiring aromatic carboxylic acids.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-chloro-6-(trifluoromethyl)phthalic acid depends on its specific application. In general, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The chlorine atom and carboxylic acid groups can participate in various interactions with biological targets, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-6-methylphthalic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-chloro-6-nitrophthalic acid: Contains a nitro group instead of a trifluoromethyl group.
3-chloro-6-bromophthalic acid: Substituted with a bromine atom instead of a trifluoromethyl group.
Uniqueness
3-chloro-6-(trifluoromethyl)phthalic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, lipophilicity, and metabolic stability, making it a valuable building block in various applications.
Propriétés
IUPAC Name |
3-chloro-6-(trifluoromethyl)phthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O4/c10-4-2-1-3(9(11,12)13)5(7(14)15)6(4)8(16)17/h1-2H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNPWBMRFHFLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2691834.png)
![N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2691835.png)

![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691837.png)
![N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B2691838.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2691839.png)
![N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2691843.png)

![Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2691845.png)

![1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole](/img/structure/B2691847.png)

![2,6-dichloro-N-[2-methyl-3-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2691849.png)
![Tert-butyl 4-[(6-phenylpyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2691854.png)
